Isovaleric acid Isovaleric acid Isopentanoic acid is a colorless liquid with a penetrating odor. It is slightly soluble in water. It is corrosive to metals and to tissue.
Isovaleric acid is a C5, branched-chain saturated fatty acid. It has a role as a plant metabolite and a mammalian metabolite. It is a short-chain fatty acid, a methylbutyric acid and a branched-chain saturated fatty acid. It is a conjugate acid of an isovalerate.
Isovaleric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Isovaleric acid is a natural product found in Francisella tularensis, Artemisia macrocephala, and other organisms with data available.
3-Methylbutanoic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 92634-50-9
VCID: VC13292288
InChI: InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
SMILES: CC(C)CC(=O)O
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol

Isovaleric acid

CAS No.: 92634-50-9

Cat. No.: VC13292288

Molecular Formula: C5H10O2

Molecular Weight: 102.13 g/mol

* For research use only. Not for human or veterinary use.

Isovaleric acid - 92634-50-9

Specification

CAS No. 92634-50-9
Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
IUPAC Name 3-methylbutanoic acid
Standard InChI InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
Standard InChI Key GWYFCOCPABKNJV-UHFFFAOYSA-N
SMILES CC(C)CC(=O)O
Canonical SMILES CC(C)CC(=O)O
Boiling Point 176.5 °C @ 760 MM HG
175.00 to 177.00 °C. @ 760.00 mm Hg
Colorform Colorless liquid
Flash Point 70 °C
Melting Point -29.3 °C

Introduction

Chemical and Physical Properties

Isovaleric acid (CH3CH(CH3)CH2COOH\text{CH}_3\text{CH}(\text{CH}_3)\text{CH}_2\text{COOH}) is a colorless to pale yellow liquid with a density of 0.925 g/mL at 20°C . Its physical properties are summarized in Table 1.

Table 1: Physical Properties of Isovaleric Acid

PropertyValueSource
Melting Point-29°C
Boiling Point175–177°C
Flash Point74–86°C
Refractive Index1.403–1.415 at 20°C
Solubility in Water41 g/L at 20°C
Vapor Pressure0.38 mmHg at 20°C

The compound is miscible with ethanol and ether but only slightly soluble in water . Its strong odor arises from its volatility and interaction with olfactory receptors .

Synthesis and Production

Isovaleric acid is industrially synthesized via the oxidation of isovaleraldehyde, which is derived from the hydroformylation of isobutylene . A notable method involves catalytic oxidation using palladium acetate and potassium acetate under an inert atmosphere:

Isovaleraldehyde+O2Pd(OAc)2,KOAcIsovaleric Acid\text{Isovaleraldehyde} + \text{O}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{KOAc}} \text{Isovaleric Acid}

This process achieves yields exceeding 99% under optimized conditions (30–35°C, 6–8 hours) . Alternative routes include microbial fermentation using Clostridium species, which produce isovaleric acid as a metabolic byproduct .

Industrial and Biochemical Applications

Flavor and Fragrance Industry

Isovaleric acid is a key ingredient in cheese, fruit, and fermented beverage flavorings. Its ester derivatives, such as ethyl isovalerate, contribute to apple and pineapple aromas . In perfumery, it enhances musky and animalic notes, particularly in niche fragrances .

Pharmaceuticals

The compound serves as an intermediate in synthesizing sedatives (e.g., valproic acid derivatives) and anticonvulsants . Recent studies highlight its role in prodrug formulations to improve drug solubility .

Agriculture and Animal Nutrition

In animal feed, isovaleric acid improves palatability and inhibits microbial growth, reducing spoilage . It also acts as a precursor for herbicides and pesticides, offering an eco-friendly alternative to synthetic chemicals .

Metabolic Pathways

Isovaleric acid is integral to leucine catabolism. Enzymes like isovaleryl-CoA dehydrogenase facilitate its conversion into acetyl-CoA, entering the Krebs cycle . Dysregulation of this pathway causes isovaleric acidemia, an inborn error of metabolism .

Isovaleric Acidemia: A Metabolic Disorder

Isovaleric acidemia (IVA) is an autosomal recessive disorder caused by mutations in the IVD gene, leading to deficient isovaleryl-CoA dehydrogenase activity . This results in toxic accumulations of isovaleric acid and its derivatives, manifesting as:

  • Acute Symptoms: Vomiting, lethargy, and a "sweaty feet" odor .

  • Chronic Effects: Developmental delays and failure to thrive .

Treatment involves dietary leucine restriction and glycine supplementation to enhance isovaleryl glycine excretion . Neonatal screening programs have reduced mortality rates by enabling early diagnosis .

Recent Research Advancements

Microbial Metabolism

Prevotella bryantii incorporates isovaleric acid into membrane lipids, altering membrane protein abundance and amino acid metabolism . This finding suggests potential applications in biofuels and bioplastics .

Therapeutic Insights

Complementation studies in fibroblast cells revealed no heterogeneity in IVA mutations, confirming a single-gene etiology . Gene therapy targeting IVD is under preclinical investigation .

Environmental Impact

Isovaleric acid’s role in anaerobic digestion enhances methane production in wastewater treatment, offering sustainable energy solutions .

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